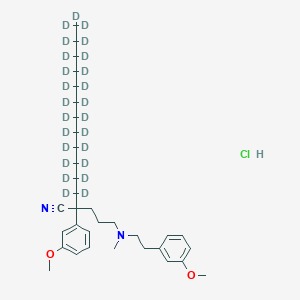

Anipamil-d25 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

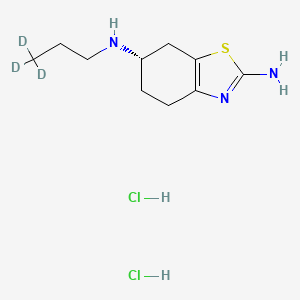

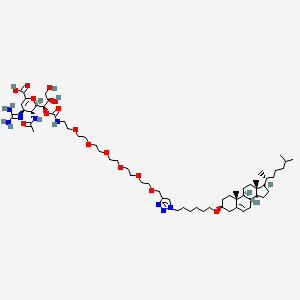

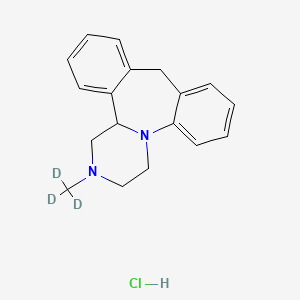

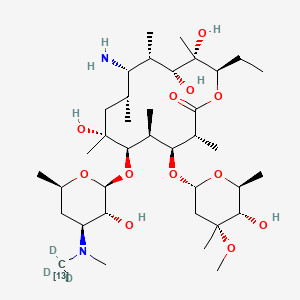

Anipamil-d25 (chlorhydrate) est un analogue deutéré de l'Anipamil, un bloqueur des canaux calciques à action prolongée. Il est principalement utilisé dans la recherche scientifique en raison de sa stabilité accrue et de ses propriétés isotopiques uniques. Le composé est connu pour ses activités antiarythmiques et antihypertensives, ce qui en fait un outil précieux dans les études pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Anipamil-d25 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la structure moléculaire de l'Anipamil. Cela est généralement réalisé par une série de réactions d'échange de deutériumLes conditions réactionnelles impliquent souvent l'utilisation de solvants et de catalyseurs deutérés pour faciliter l'échange d'atomes d'hydrogène avec du deutérium.

Méthodes de production industrielle

La production industrielle de l'Anipamil-d25 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels assurent la cohérence et l'efficacité de la production.

Analyse Des Réactions Chimiques

Types de réactions

Anipamil-d25 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en son composé parent.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les acides et les bases sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .

Applications de recherche scientifique

Anipamil-d25 (chlorhydrate) est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :

Chimie : Il sert de référence standard en spectroscopie de résonance magnétique nucléaire (RMN) et en spectrométrie de masse.

Biologie : Le composé est utilisé pour étudier les interactions des canaux calciques et leurs effets sur les processus cellulaires.

Médecine : Il est utilisé dans les études pharmacologiques pour étudier ses propriétés antiarythmiques et antihypertensives.

Mécanisme d'action

Anipamil-d25 (chlorhydrate) exerce ses effets en bloquant les canaux calciques dans le myocarde et le muscle lisse vasculaire. Cette inhibition empêche l'afflux de calcium, conduisant à la relaxation des cellules musculaires et à une réduction de la pression artérielle. Les cibles moléculaires du composé comprennent les canaux calciques de type L, qui jouent un rôle crucial dans la fonction cardiaque et vasculaire .

Applications De Recherche Scientifique

Anipamil-d25 (hydrochloride) is widely used in scientific research due to its unique properties:

Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: The compound is used to study calcium channel interactions and their effects on cellular processes.

Medicine: It is employed in pharmacological studies to investigate its antiarrhythmic and antihypertensive properties.

Industry: Anipamil-d25 (hydrochloride) is used in the development of new drugs and therapeutic agents

Mécanisme D'action

Anipamil-d25 (hydrochloride) exerts its effects by blocking calcium channels in the myocardium and vascular smooth muscle. This inhibition prevents calcium influx, leading to relaxation of the muscle cells and a reduction in blood pressure. The compound’s molecular targets include L-type calcium channels, which play a crucial role in cardiac and vascular function .

Comparaison Avec Des Composés Similaires

Composés similaires

Vérapamil : Un autre bloqueur des canaux calciques avec des propriétés antiarythmiques et antihypertensives similaires.

Diltiazem : Un bloqueur des canaux calciques utilisé pour traiter l'hypertension et l'angine de poitrine.

Nifédipine : Un bloqueur des canaux calciques de type dihydropyridine utilisé pour l'hypertension et l'angine de poitrine.

Unicité

Anipamil-d25 (chlorhydrate) est unique en raison de sa structure deutérée, qui améliore sa stabilité et permet des études plus précises en pharmacocinétique et pharmacodynamique. L'incorporation d'atomes de deutérium réduit la dégradation métabolique, ce qui en fait un outil précieux dans les études à long terme.

Propriétés

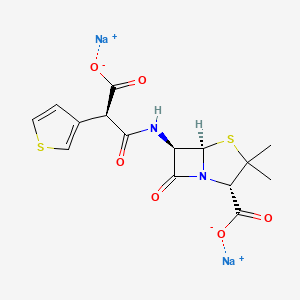

Formule moléculaire |

C34H53ClN2O2 |

|---|---|

Poids moléculaire |

582.4 g/mol |

Nom IUPAC |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride |

InChI |

InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,23D2; |

Clé InChI |

SPIVBBPTKHDDSC-IUXSXPFZSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl |

SMILES canonique |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.